3-(Piperidin-3-yl)benzonitrile hydrochloride
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Overview
Description
3-(Piperidin-3-yl)benzonitrile hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Benzonitrile Group: The piperidine ring is then reacted with a benzonitrile derivative. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks the benzonitrile carbon.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps, and solvents like ethanol or methanol are commonly employed.
Purification: The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to 3-(Piperidin-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Piperidin-3-yl)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-2-yl)benzonitrile hydrochloride
- 3-(Piperidin-4-yl)benzonitrile hydrochloride
- 3-(Piperidin-3-yl)ethoxybenzonitrile hydrochloride
Uniqueness
3-(Piperidin-3-yl)benzonitrile hydrochloride is unique due to the specific positioning of the piperidine ring on the benzonitrile moiety, which can influence its binding affinity and selectivity towards certain biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific fields.
Properties
IUPAC Name |
3-piperidin-3-ylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12;/h1,3-4,7,12,14H,2,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXNRVRFQALHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC(=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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